N-[(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide
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Overview
Description
N-[(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound belongs to the benzothiazole family, which is known for its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of N-[(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide typically involves the reaction of 3-ethyl-1,3-benzothiazol-2-amine with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine . The reaction is carried out in a solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .
Chemical Reactions Analysis
N-[(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzothiazole ring can be substituted with various nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like DMF, dichloromethane (DCM), and catalysts like triethylamine . Major products formed from these reactions include sulfoxides, sulfones, and amine derivatives .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
Medicine: Due to its anticancer properties, it is being investigated for its potential use in cancer therapy.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes in bacteria and cancer cells. The benzothiazole moiety plays a crucial role in binding to the active sites of these enzymes, thereby exerting its biological effects.
Comparison with Similar Compounds
N-[(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
6-Methoxybenzothiazole: Exhibits significant anti-inflammatory activity.
2-Mercaptobenzothiazole: Used as a vulcanization accelerator in the rubber industry.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical reactivity compared to other benzothiazole derivatives .
Properties
IUPAC Name |
N-(3-ethyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-2-18-13-10-6-7-11-14(13)20-16(18)17-15(19)12-8-4-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJYJOJEHNZXBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=NC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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